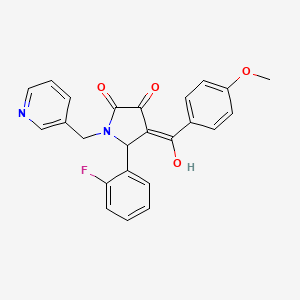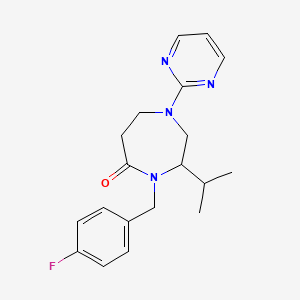![molecular formula C14H17N3O3 B5405359 N-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5405359.png)
N-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide, also known as EPOB or EPOB-DPA, is a chemical compound that has been synthesized for scientific research purposes. EPOB is a potent and selective inhibitor of the Wnt/β-catenin signaling pathway, which is involved in various cellular processes such as cell proliferation, differentiation, and survival.
Wirkmechanismus
N-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide exerts its pharmacological effects by selectively inhibiting the interaction between β-catenin and T-cell factor/lymphoid enhancer factor (TCF/LEF), which is crucial for the activation of the Wnt/β-catenin signaling pathway. This compound binds to the armadillo repeat domain of β-catenin, which prevents its nuclear translocation and subsequent activation of downstream target genes.
Biochemical and Physiological Effects:
This compound has been shown to have potent inhibitory effects on the Wnt/β-catenin signaling pathway in various cell lines and animal models. This compound has been shown to inhibit the proliferation and migration of cancer cells, promote bone formation, and improve cognitive function. In addition, this compound has been shown to have anti-inflammatory effects and to inhibit the expression of pro-inflammatory cytokines in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide is its high selectivity and potency for the Wnt/β-catenin signaling pathway. This compound has been shown to have minimal off-target effects and to be well-tolerated in animal models. However, one of the limitations of this compound is its low solubility in water, which can limit its use in certain experimental settings. In addition, the synthesis of this compound is relatively complex and requires specialized equipment and expertise.
Zukünftige Richtungen
There are several potential future directions for the research and development of N-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide. One area of interest is the development of more potent and selective inhibitors of the Wnt/β-catenin signaling pathway, which could have even greater therapeutic potential. Another area of interest is the investigation of the role of the Wnt/β-catenin signaling pathway in other diseases and physiological processes, such as wound healing and tissue regeneration. Furthermore, the development of more efficient and scalable synthesis methods for this compound could facilitate its use in a wider range of experimental settings.
Synthesemethoden
The synthesis of N-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide involves the reaction of 4-ethoxyphenylhydrazine with 3-bromoacetophenone to form 3-(4-ethoxyphenyl)-1-(3-bromoacetophenone)hydrazine. This intermediate is then reacted with ethyl isocyanoacetate to form this compound. The overall yield of the synthesis is around 25%.
Wissenschaftliche Forschungsanwendungen
N-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, osteoporosis, and Alzheimer's disease. The Wnt/β-catenin signaling pathway is dysregulated in many types of cancer, leading to uncontrolled cell proliferation and tumor growth. This compound has been shown to inhibit the proliferation and migration of cancer cells in vitro and in vivo. In addition, this compound has been shown to promote bone formation and prevent bone loss in animal models of osteoporosis. Furthermore, this compound has been shown to improve cognitive function and reduce amyloid beta deposition in a mouse model of Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-3-12(18)15-9-13-16-14(17-20-13)10-5-7-11(8-6-10)19-4-2/h5-8H,3-4,9H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKUKBFXQZBIPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=NC(=NO1)C2=CC=C(C=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-cyano-N-(2,5-dimethoxyphenyl)-3-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B5405306.png)
![2-[2-(6-chloro-1,3-benzodioxol-5-yl)vinyl]-8-quinolinol](/img/structure/B5405319.png)
![4-[(2,3,5,6-tetramethylphenyl)sulfonyl]thiomorpholine](/img/structure/B5405328.png)
![N-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(3-pyridinyl)-2-propanamine](/img/structure/B5405335.png)
![2-{[5-ethyl-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B5405343.png)
![1-[(dimethylamino)sulfonyl]-N-[5-(isopropylthio)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5405345.png)
![3-[4-(benzyloxy)-3-nitrophenyl]-2-(4-fluorophenyl)acrylonitrile](/img/structure/B5405351.png)
![N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5405373.png)

![2-(dimethylamino)-9-methyl-3-{[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5405384.png)

![N-(3,4-dimethylphenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5405396.png)
